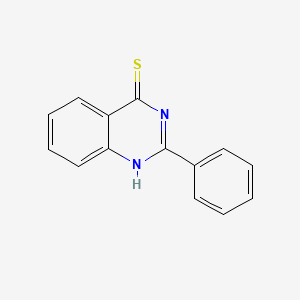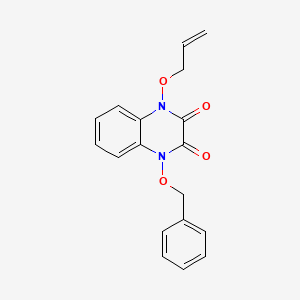
1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione is a quinoxaline derivative.
Applications De Recherche Scientifique
Radiolabeling and PET Ligand Research
1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione and its derivatives have been explored in the field of radiolabeling and PET (Positron Emission Tomography) ligand research. For example, Majo et al. (2008) synthesized a compound related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione as a potent and selective 5-HT1A agonist. This compound was labeled with 11C for PET studies, although it was found not useful as a 5-HT1A agonist PET ligand for clinical studies due to lack of specific binding (Majo et al., 2008).
Heterocyclic System Synthesis
The synthesis of novel heterocyclic systems involving compounds similar to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione has been a subject of study. Hatanaka et al. (1971) prepared 4-Methoxy-1-azabicyclo[3,2,0]hept-3-ene-2,7-dione, a compound with structural similarities, through a Beckmann rearrangement and ring contraction (Hatanaka et al., 1971).
Anticancer Properties Research
Compounds structurally related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione have been investigated for their potential anticancer properties. Thi et al. (2015) conducted a study on the synthesis and evaluation of novel compounds including 1H-benzo[g]isochromene-5,10-diones, finding interesting cytotoxic activity against different cancer cell lines (Thi et al., 2015).
Crystal Structure and Emission Properties Research
The crystal structures and emission properties of compounds related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione have been examined. For example, Galer et al. (2014) studied the BF₂ complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, revealing multiple chromisms and aggregation- or crystallization-induced emission properties (Galer et al., 2014).
Electrochemical Behavior Studies
Research into the electrochemical behavior of compounds structurally similar to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione, like phenanthroline derivatives, has been conducted. Gayathri and Kumar (2014) reported the unexpected oxidation of Phen to a redox-active dione, exploring its potential for selective recognition of copper ion and hydrogen peroxide sensing (Gayathri & Kumar, 2014).
Synthesis of Naphthoquinone Derivatives
The synthesis of naphthoquinone derivatives, which are structurally related to 1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione, has also been a subject of interest. Bonifazi et al. (2010) synthesized a series of 5-hydroxy-1,4-naphthoquinones analogues, investigating their antiproliferative activity against human tumor cell lines (Bonifazi et al., 2010).
Propriétés
Nom du produit |
1-Phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione |
|---|---|
Formule moléculaire |
C18H16N2O4 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
1-phenylmethoxy-4-prop-2-enoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C18H16N2O4/c1-2-12-23-19-15-10-6-7-11-16(15)20(18(22)17(19)21)24-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Clé InChI |
XGHLVBQDIWWVSQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



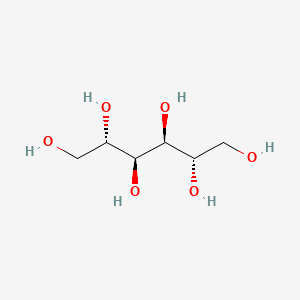
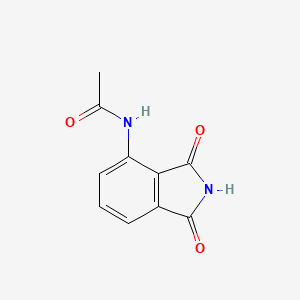
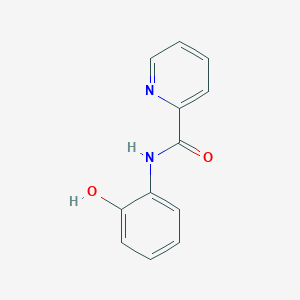
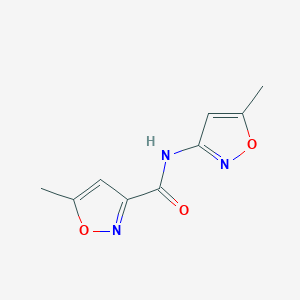
![(3aS,8aS,9aR)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1195628.png)
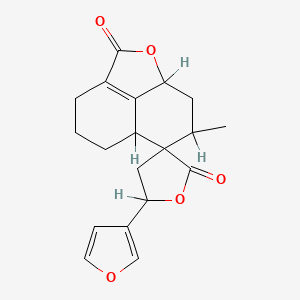
![5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole](/img/structure/B1195637.png)
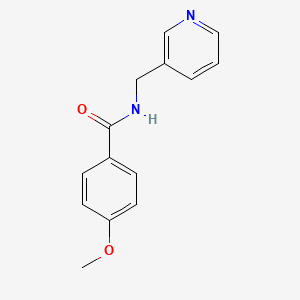
![(5S,10R)-7,9-dibromo-N-[4-[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl]amino]-3-oxo-butyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1195640.png)
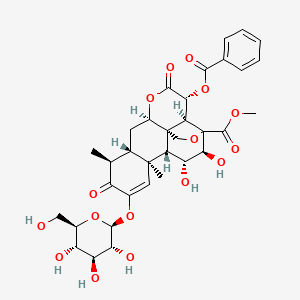
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)
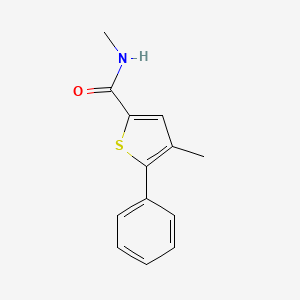
![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)
